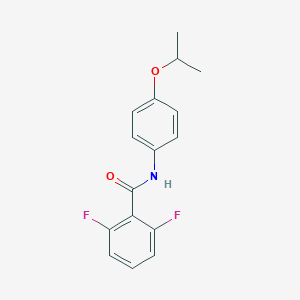![molecular formula C18H19NO4 B267048 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid, also known as OPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, OPA has unique properties that make it an attractive compound for research purposes.
Applications De Recherche Scientifique
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties in various animal models. 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has also been used to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. Additionally, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been used in studies investigating the interaction between NSAIDs and other drugs, such as methotrexate and warfarin.
Mécanisme D'action
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid acts by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have effects on the cardiovascular system, including the inhibition of platelet aggregation and the reduction of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been extensively studied in animal models, making it a reliable tool for investigating the role of COX enzymes in inflammation and pain. However, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of COX enzymes. Additionally, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have some toxic effects, particularly on the gastrointestinal system.
Orientations Futures
There are several future directions for research involving 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid. One area of interest is the development of new analogs of 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid with improved pharmacological properties. Another area of interest is the investigation of the role of COX enzymes in other disease states, such as cancer and Alzheimer's disease. Additionally, there is interest in the development of new drug delivery systems for 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid, such as nanoparticles and liposomes, which could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid involves several steps, starting with the reaction of 2-phenylethanol with ethylene oxide to produce 2-(2-phenylethoxy)ethanol. This intermediate is then reacted with 3-chloroaniline to form 3-(2-phenylethoxy)aniline. The final step involves the reaction of 3-(2-phenylethoxy)aniline with ethyl 4-oxobutanoate in the presence of a base to produce 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid. The overall yield of this synthesis method is around 40%.
Propriétés
Nom du produit |
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
4-oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(9-10-18(21)22)19-15-7-4-8-16(13-15)23-12-11-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,19,20)(H,21,22) |
Clé InChI |
QLWBYOJHBXXFCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)

![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)
![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)



![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)